molecular formula C28H40O6 B131572 14-Epicochlioquinone B CAS No. 157183-69-2

14-Epicochlioquinone B

Cat. No.: B131572
CAS No.: 157183-69-2
M. Wt: 472.6 g/mol
InChI Key: NTPNSKLZWVYKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Epicochlioquinone B (C₁₈H₂₄O₆, molecular weight 472.28 g/mol) is a quinone-derived secondary metabolite first isolated from the ascomycete Neobulgaria pura (strain A 4588) by Anke et al. . It was obtained via submerged fermentation using YMG medium (yeast extract 0.4%, malt extract 1.0%, glucose 0.4%, pH 5.5) at 22°C, followed by extraction with HP-21 resin and purification via silica gel chromatography and preparative HPLC . The compound crystallizes as yellow needles (melting point 161–162°C) and exhibits distinct UV maxima at 260, 303, and 398 nm (ε₂₆₀ = 10,528) . Key spectroscopic features include IR absorption bands at 3439 (OH), 1714 (carbonyl), and 1675 cm⁻¹ (quinone), and a positive optical rotation ([α]ᴅ²⁵ = +0.003 in MeOH) . Its structure was confirmed using 2D-NMR (DQF-COSY, HMQC, HMBC) and ROESY experiments, which revealed a unique stereochemical inversion at C-14 compared to cochlioquinone B .

This compound demonstrates broad bioactivity, including inhibition of human and bovine platelet aggregation (IC₃₀ = 5–10 µg/mL across collagen, ADP, and arachidonic acid inducers), cytotoxicity against Balb 3T3, BHK, and L1210 cells (growth inhibition at 5 µg/mL; complete lysis at 25 µg/mL), and antimicrobial effects against Bacillus subtilis, Mucor miehei, and Venturia cerasi .

Properties

IUPAC Name

3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPNSKLZWVYKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935627
Record name 3-(2-Hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,6a,12,12a,12b-decahydropyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157183-69-2
Record name 14-Epicochlioquinone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157183692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,6a,12,12a,12b-decahydropyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Cochlioquinone B

  • Source : Cochliobolus miyabeanus (1971) .
  • Structural Differences: Stereochemistry at C-14 (epimerization in 14-epicochlioquinone B) . NMR shifts: C-12 in cochlioquinone B exhibits a 26.72 ppm downfield shift compared to this compound in CDCl₃ . ROESY H-19 (α-H) to methyl H-26 distance is ~230 pm in cochlioquinone B but absent in this compound due to cis-ring B/C fusion .
  • Bioactivity: Cochlioquinone B lacks platelet aggregation inhibition but shares cytotoxicity (Balb 3T3 IC₅₀ = 5 µg/mL) .

14-Epidihydrocochlioquinone B (Compound 2)

  • Source: Co-isolated with this compound from N. pura .
  • Structural Differences: Reduced quinone moiety (dihydro form) . UV λₘₐₓ = 294 nm (vs. 398 nm in this compound) .
  • Bioactivity: No platelet aggregation inhibition . Retains cytotoxicity (BHK cell lysis at 12.5 µg/mL) and antifungal activity against Epicoccum purpurascens .

Stemphone Derivatives

  • Source : Stemphylium sarcinaeforme .
  • Structural Differences : Hydroxylation at C-19 and additional methyl branches.
  • Bioactivity: Selective thromboxane A₂ receptor binding (contrasting this compound’s non-specific metabolic interference) .

Bioactivity Comparison

Table 1: Platelet Aggregation Inhibition (IC₃₀, µg/mL)

Inducer This compound Cochlioquinone B 14-Epidihydrocochlioquinone B
Collagen 5.0 >25 >25
ADP 7.5 >25 >25
Arachidonic Acid 10.0 >25 >25

Table 2: Cytotoxicity (Minimum Effective Concentration, µg/mL)

Cell Line This compound Cochlioquinone B 14-Epidihydrocochlioquinone B
Balb 3T3 5.0 5.0 5.0
BHK 6.5 6.5 6.5
L1210 20.0 20.0 20.0

Table 3: Antimicrobial Activity (Inhibition Zone Diameter, mm)

Organism This compound 14-Epidihydrocochlioquinone B
Bacillus subtilis 6.0 0.0
Mucor miehei 8.0 6.0
Venturia cerasi 7.0 0.0

Mechanistic Divergence

  • This compound: Non-specific interference with metabolic pathways (e.g., redox cycling via quinone moiety) .
  • Cochlioquinone B: Targets thromboxane A₂ receptor selectively .
  • Hydroquinone Derivatives: Loss of quinone-related bioactivity (e.g., platelet inhibition) but retained cytotoxicity via membrane disruption .

Q & A

Q. What methodologies are used to isolate and purify 14-Epicochlioquinone B from Neobulgaria pura fermentations?

The compound is isolated via submerged fermentation in YMG medium (yeast extract 0.4%, malt extract 1.0%, glucose 0.4%, pH 5.5) at 22°C for 7 days. Post-fermentation, the broth is centrifuged (1000×g, 10 min), and the supernatant is adsorbed onto HP-21 resin. Elution with ethyl acetate and acetone yields a crude extract, which is further purified via silica gel column chromatography and preparative HPLC, achieving final yields of 90 mg for this compound .

Q. Which spectroscopic techniques are critical for the structural elucidation of this compound?

Key methods include:

  • 1D/2D NMR : Assignments of protons (e.g., H-11 δ 6.51, H-5 δ 4.10) and carbons were resolved using DQF-COSY, HMQC, HMBC, and HMQC-TOCSY. The HMBC correlation from H-11 to the C-7 carbonyl (180.97 ppm) confirmed quinone ring connectivity .
  • HRMS : Observed m/z 472.2814 (calculated 472.2824 for C₁₈H₂₄O₆) verified molecular composition .
  • IR/VIS : Absorbance peaks (e.g., λmax = 398 nm in MeOH) and functional groups (e.g., νmax 1714 cm⁻¹ for carbonyl) were documented .

Q. What biological activities have been experimentally validated for this compound?

  • Platelet aggregation inhibition : IC₃₀ values range from 3.5–12.5 μM against human/bovine platelets induced by collagen, ADP, or thrombin .
  • Cytotoxicity : Complete lysis of BHK cells at 12.5 μg/mL and altered morphology in Balb 3T3 cells at 6.5 μg/mL .
  • Antimicrobial activity : Inhibits Bacillus subtilis (6 mm inhibition zone) and fungi like Mucor miehei .

Advanced Research Questions

Q. How does the C-14 epimerization in this compound affect its bioactivity compared to cochlioquinone B?

The C-14 stereochemical inversion (evident in NMR chemical shift differences, e.g., C-12 δ 26.72 ppm vs. cochlioquinone B) correlates with divergent bioactivity. While cochlioquinones exhibit thromboxane A2 receptor specificity, the epimerized compound shows non-specific cytotoxicity and broader platelet inhibition, likely due to altered spatial interactions with metabolic targets .

Q. How can researchers reconcile the dual mechanisms of platelet inhibition and non-specific cytotoxicity observed for this compound?

Proposed strategies include:

  • Target-specific assays : Compare receptor-binding affinity (e.g., thromboxane A2 receptor competitive binding assays) vs. metabolic disruption (e.g., mitochondrial membrane potential assays) .
  • Dose-response profiling : Establish thresholds for selective activity (e.g., platelet inhibition at <10 μM vs. cytotoxicity at >25 μM) .
  • Pathway analysis : Use transcriptomics to identify differentially regulated genes in treated platelets vs. cancer cells .

Q. What fermentation optimization strategies can improve this compound yield?

  • Media modulation : Test carbon/nitrogen ratios (e.g., glucose vs. glycerol) to enhance precursor availability.
  • Process control : Monitor dissolved oxygen and pH during the production phase (days 4–7) using online HPLC (max yield: 5.1 mg/L at day 7) .
  • Strain engineering : Overexpress polyketide synthase genes via CRISPR-Cas9 to boost biosynthesis .

Q. What computational approaches are suitable for studying this compound’s receptor interactions?

  • Molecular docking : Use crystal structures of thromboxane A2 receptors (PDB ID: 6IIU) and space-filling models (Fig. 2–3) to predict binding poses .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., His⁹⁰, Asp⁷⁵) .

Methodological Considerations

Q. How should researchers address discrepancies in bioactivity data across different cell lines?

  • Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Control for redox activity : Include antioxidants (e.g., ascorbate) to distinguish quinone-mediated cytotoxicity from specific mechanisms .

Q. What analytical validations are required to confirm compound purity and identity in new studies?

  • Chromatographic purity : ≥95% by HPLC (C18 column, MeOH:H₂O gradient).
  • Spectral consistency : Match ¹H/¹³C NMR shifts (e.g., H-21 δ 3.16, C-7 δ 180.97 ppm) and HRMS data to published values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-Epicochlioquinone B
Reactant of Route 2
14-Epicochlioquinone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.